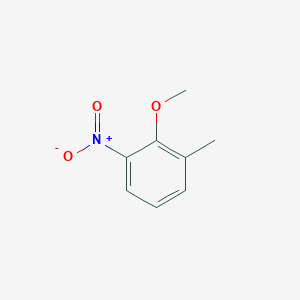

2-Methyl-6-nitroanisole

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSBJPCSPDPAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304852 | |

| Record name | 2-METHYL-6-NITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-29-9 | |

| Record name | 18102-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-6-NITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 6 Nitroanisole

Classical Synthetic Pathways for Anisole (B1667542) and Related Nitroaromatics

The industrial production of nitroaromatic compounds, including nitroanisoles, has historically depended on electrophilic aromatic nitration. frontiersin.org These methods, while effective, present challenges related to reaction control and product separation. A common strategy for synthesizing 2-Methyl-6-nitroanisole involves the nitration of 2-methoxytoluene (also known as o-methylanisole).

Nitration Reactions of Substituted Benzenes and Toluene (B28343) Derivatives

The introduction of a nitro group (–NO₂) onto an aromatic ring is a cornerstone of organic synthesis. For precursors like 2-methoxytoluene, the existing methyl (–CH₃) and methoxy (B1213986) (–OCH₃) groups direct the position of the incoming electrophile, influencing the final product distribution.

The most prevalent method for aromatic nitration is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and a strong dehydrating acid, typically concentrated sulfuric acid (H₂SO₄). frontiersin.orgdynonobel.com Sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion ([NO₂]⁺), which is the active electrophile in the substitution reaction. dynonobel.com

The general process involves the slow addition of the aromatic substrate to the cooled mixed acid under vigorous stirring. Maintaining a low temperature is critical to manage the exothermic nature of the reaction and to minimize the formation of unwanted byproducts. Industrial nitration processes often utilize this approach for producing a wide range of chemicals, including those used in dyes, pesticides, and explosives. dynonobel.com

A significant challenge in the nitration of substituted benzenes is controlling regioselectivity. The substituents on the aromatic ring dictate where the nitro group will be added. Both the methoxy (–OCH₃) and methyl (–CH₃) groups are activating, ortho-, para-directors. masterorganicchemistry.comdoubtnut.com When nitrating 2-methoxytoluene, the precursor to this compound, the directing effects of both groups must be considered.

The methoxy group is a more powerful activating group than the methyl group. masterorganicchemistry.comdoubtnut.com Therefore, substitution is primarily directed to the positions ortho and para to the methoxy group. The para position (C4) is sterically accessible, leading to the formation of 2-Methyl-4-nitroanisole (B18480). The two ortho positions are C3 and C5 (relative to the methyl group). The C6 position (ortho to the methoxy group and meta to the methyl group) is also a potential site for nitration.

Consequently, the nitration of 2-methoxytoluene typically yields a mixture of isomers, primarily:

This compound

2-Methyl-4-nitroanisole

2-Methyl-3-nitroanisole (B1293961)

2-Methyl-5-nitroanisole (B83165)

| Starting Material | Nitrating Agent | Products | Key Findings | Reference |

| 2-chloro-4-methylanisole | Acetic anhydride (B1165640) / HNO₃ | 2-chloro-4-methyl-6-nitroanisole, Dienone adducts | Nitration occurs ortho to the methoxy group. | researchgate.net |

| 3-methylanisole | N-nitropyrazole | 2-Methyl-4,6-dinitroanisole, 2-Methyl-3,6-dinitroanisole, 2-Methyl-3,5-dinitroanisole | Forms three separable regioisomers. | nih.gov |

| Anisole | Aqueous HNO₃ | 4-nitroanisole (B1192098), 2-nitroanisole (B33030) | High para-selectivity (80%) was observed. | frontiersin.org |

| p-methylanisole | Mixed Acid | 4-Methyl-2-nitroanisole (B94649) | The stronger activating methoxy group directs substitution to its ortho position. | masterorganicchemistry.comdoubtnut.com |

To maximize the yield and purity of this compound, several process parameters must be carefully controlled.

Temperature: Low temperatures, often between -5°C and 5°C, are preferred during the addition of the nitrating agent to control the reaction rate and suppress side reactions like oxidation or multiple nitrations.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material while minimizing byproduct formation. Reaction times can range from 30 minutes to several hours.

Purification: After the reaction is quenched, typically by pouring the mixture onto ice, the crude product is isolated. Due to the formation of isomers, purification is essential. Techniques such as recrystallization or column chromatography are commonly employed to separate this compound from other isomers like 2-Methyl-4-nitroanisole.

Research has also explored alternative nitrating systems to improve selectivity. For instance, using solid acid catalysts like zeolites can enhance the formation of the para isomer due to the shape-selective nature of the catalyst's pores. google.com

Etherification and Nitration Sequences

The direct precursor for the synthesis of this compound is 2-methoxytoluene (o-methylanisole). nih.gov This compound can be prepared through several methods, most commonly by the etherification of o-cresol (B1677501). In this reaction, the phenolic hydroxyl group of o-cresol is converted into a methyl ether. This is often achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Utilization of 2-Aminotoluene-5-sulfonic Acid as a Starting Material

A significant pathway to nitroaromatic compounds involves the use of sulfonic acid derivatives as starting materials. While a direct, one-pot synthesis of this compound from 2-Aminotoluene-5-sulfonic acid is not prominently documented, a multi-step synthetic route can be constructed based on established chemical transformations. This process would typically involve the conversion of 2-Aminotoluene-5-sulfonic acid to an intermediate that can then be methoxylated and nitrated.

A plausible synthetic sequence begins with 2-Aminotoluene-5-sulfonic acid (also known as 6-Amino-m-toluenesulfonic acid). chemsrc.comaarti-industries.com This compound is prepared from o-toluidine (B26562) and sulfuric acid. chemicalbook.com The synthesis of the target molecule from this starting material would likely proceed through the following key steps:

Diazotization and Hydrolysis : The amino group of 2-Aminotoluene-5-sulfonic acid can be converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, yielding a hydroxytoluene sulfonic acid derivative.

Desulfonation : The sulfonic acid group can be removed to yield 2-cresol.

Nitration : The resulting 2-cresol can be nitrated. The directing effects of the hydroxyl and methyl groups would lead to the formation of 6-nitro-2-cresol.

Methoxylation : The final step would be the methylation of the hydroxyl group of 6-nitro-2-cresol, for instance, via Williamson ether synthesis, to yield this compound.

Alternatively, a related synthesis reported for the production of 2-Methyl-6-nitroaniline (B18888) from 2-Aminotoluene-5-sulfonic acid involves acetylation, nitration, and subsequent hydrolysis. chemicalbook.com This highlights the utility of this sulfonic acid as a precursor in the synthesis of substituted nitrotoluenes. The process involves protecting the amino group via acetylation with acetic acid, followed by nitration with concentrated nitric acid. The protecting group is then removed by hydrolysis with hydrochloric acid to yield the final product. chemicalbook.com

Mechanisms of Methoxylation in Related Systems

The introduction of a methoxy group onto an aromatic ring, particularly one activated by a nitro group, is a critical step in the synthesis of nitroanisoles. This transformation typically proceeds via a Nucleophilic Aromatic Substitution (SNA_r) mechanism. d-nb.infomasterorganicchemistry.com The S_NAr mechanism is a two-step process:

Addition of the Nucleophile : A nucleophile, in this case, the methoxide (B1231860) ion (CH₃O⁻), attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halogen). masterorganicchemistry.comjuniperpublishers.com This step is generally the rate-determining step as it involves the loss of aromaticity. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial. masterorganicchemistry.com This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. researchgate.net

Departure of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. d-nb.info

The efficiency of methoxylation is influenced by several factors. The nature of the leaving group is important, with fluoride (B91410) being the best leaving group in S_NAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The reaction is also dependent on the solvent and the base used. For instance, the synthesis of p-nitroanisole from p-chloronitrobenzene can be achieved using solid sodium methoxide with tetrabutylammonium (B224687) bromide as a phase-transfer catalyst at room temperature, achieving high conversion and selectivity. acs.org

Recent studies have also explored a more complex mechanistic view, suggesting that nucleophilic addition can also occur at positions occupied by hydrogen atoms (forming σH adducts) as a fast and reversible process, before the slower, thermodynamically controlled addition at the carbon bearing the leaving group. juniperpublishers.comresearchgate.net

Acylation and Hydrolysis Strategies in Intermediate Formation

In multi-step organic syntheses, protecting groups are often employed to temporarily mask a reactive functional group to prevent it from reacting under certain conditions. organic-chemistry.orgpressbooks.pub In the synthesis of nitroaromatic compounds from precursors containing an amino group, acylation is a common strategy to protect the amine.

The amino group is nucleophilic and would be oxidized under the harsh acidic and oxidative conditions of nitration. organic-chemistry.org By converting the amine to an amide through acylation (e.g., using acetic anhydride or acetyl chloride), its reactivity is significantly reduced. highfine.com This allows for the selective nitration of the aromatic ring.

The general steps are:

Protection (Acylation) : The starting material, for example, an aminotoluene derivative, is treated with an acylating agent to form an acetanilide (B955) derivative. This protects the amino group. chemicalbook.com

Nitration : The protected compound is then subjected to nitration. The acetyl group is a moderately activating ortho-, para-director, and its steric bulk can influence the position of the incoming nitro group.

Deprotection (Hydrolysis) : After nitration, the acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the amino group. chemicalbook.comemerginginvestigators.org

This strategy is exemplified in a synthetic route to 2-Methyl-6-nitroaniline, where 2-aminotoluene-5-sulfonic acid is first treated with acetic acid for protection before nitration, followed by hydrolysis with hydrochloric acid. chemicalbook.com The choice of protecting group and the conditions for its removal are critical to ensure high yields and avoid unwanted side reactions. organic-chemistry.org

Modern and Advanced Synthetic Approaches

Novel Catalytic Systems for Nitroanisole Synthesis

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. For nitroanisole synthesis, which often involves nucleophilic aromatic substitution, novel catalytic systems are being developed.

Phase-transfer catalysis (PTC) has shown significant promise. In the synthesis of p-nitroanisole from p-chloronitrobenzene, a solid-liquid PTC system using tetrabutylammonium bromide as the catalyst with solid sodium methoxide allows the reaction to proceed at room temperature with 100% conversion and selectivity. acs.org Tri-phase transfer catalysts, such as polystyrene-supported polyethylene (B3416737) glycol, have also been employed for the synthesis of p-nitroanisole, offering high conversion rates and the advantage of easy catalyst recovery and reuse. researchgate.net

For the synthesis of related compounds, palladium catalysts have been investigated. For instance, palladium catalysts containing rare earth oxides on an alumina (B75360) support have been shown to increase the rate of hydrogenation of o-nitroanisole significantly compared to conventional catalysts. scientific.net While this is a reduction reaction, it highlights the ongoing research into advanced catalytic systems for transformations involving nitroanisoles.

The table below summarizes some catalytic systems used in reactions involving nitroanisoles and related compounds.

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Tetrabutylammonium Bromide (S-L PTC) | Methoxylation | p-Chloronitrobenzene | 100% conversion and selectivity at room temperature. acs.org |

| Polystyrene-supported PEG (TPPTC) | Methoxylation | p-Chloronitrobenzene | Over 99.5% conversion, catalyst reusable. researchgate.net |

| 1% Pd with Rare Earth Oxides/Al₂O₃ | Hydrogenation | o-Nitroanisole | 5-6 times increase in hydrogenation rate. scientific.net |

Stereoselective and Enantioselective Synthetic Routes (if applicable to chiral derivatives)

The molecule this compound itself is achiral and does not have any stereocenters. Therefore, stereoselective and enantioselective synthetic routes are not directly applicable to its synthesis.

However, these advanced synthetic strategies are highly relevant for the synthesis of chiral derivatives of nitroanisoles or compounds where a nitroanisole moiety is part of a larger, chiral molecule. encyclopedia.pubrsc.org Chiral molecules are of paramount importance in pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities. encyclopedia.pub

Should a chiral center be introduced into a derivative of this compound, for example, by modification of the methyl group or addition of a chiral substituent to the ring, enantioselective methods would be necessary to produce a single enantiomer. Such methods often rely on:

Chiral catalysts : Transition metal complexes with chiral ligands can catalyze reactions to produce one enantiomer preferentially.

Chiral auxiliaries : A chiral molecule is temporarily attached to the substrate to direct a reaction stereoselectively. researchgate.net After the reaction, the auxiliary is removed.

Biocatalysis : Enzymes can be used to perform highly stereoselective transformations.

While not directly applicable to the parent compound, the principles of stereoselective synthesis are a cornerstone of modern organic chemistry for producing complex, biologically active molecules that may contain structural motifs similar to this compound. nih.gov

Continuous Flow Chemistry Applications in Nitroaromatic Synthesis

The synthesis of nitroaromatic compounds, including nitration and subsequent transformations, often involves highly exothermic reactions and the use of hazardous reagents like concentrated nitric and sulfuric acids. vapourtec.combeilstein-journals.org Traditional batch processing of these reactions carries significant safety risks and can be difficult to control. rsc.org

Continuous flow chemistry offers a safer, more efficient, and scalable alternative. rsc.orgresearchgate.net In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel or tube. beilstein-journals.org This setup provides several key advantages:

Enhanced Safety : The small reaction volume minimizes the risk associated with highly exothermic or potentially explosive reactions. vapourtec.com Precise temperature control is possible due to the high surface-area-to-volume ratio, allowing for rapid heat dissipation. vapourtec.com

Improved Selectivity and Yield : Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and yields, reducing the formation of byproducts. rsc.org

Scalability : Scaling up production is straightforward by running the flow system for a longer duration or by using multiple reactors in parallel. rsc.org

Studies have demonstrated the successful application of continuous flow microreactors for the mononitration of various aromatic compounds with high yield and selectivity. rsc.orgrsc.org For example, the nitration of toluene has been optimized in flow systems, yielding specific isomers with high selectivity. beilstein-journals.org This technology has been scaled up for industrial production, demonstrating its viability. rsc.org While a specific application for the synthesis of this compound is not detailed, the principles and successes in related nitroaromatic syntheses indicate its strong potential for this compound as well. rsc.org

Isolation and Purification Techniques for this compound and its Intermediates

The purification of this compound and its synthetic intermediates is critical to obtaining a product of high purity. The techniques employed depend on the physical properties of the compounds and the nature of the impurities.

For Intermediates:

2-Methyl-6-nitroaniline: After synthesis, this intermediate is often produced alongside its isomer, 2-methyl-4-nitroaniline. The crude product mixture can be poured into ice water to precipitate the nitrated solids, which are then collected by suction filtration. chemicalbook.com Separating these isomers can be challenging, but solid-liquid equilibrium studies in solvents like ethyl acetate (B1210297) provide a basis for separation via crystallization. researchgate.net

2-Methyl-6-nitrophenol (B87177): Following its synthesis via hydrolysis of the corresponding aniline (B41778), the reaction mixture is cooled and acidified with an acid like hydrochloric acid. This causes the phenolic product to precipitate as crystals, which can then be collected by suction filtration and washed with water. google.com

For this compound:

Extraction and Washing: After methylation, the crude product is typically found in an organic solvent. The organic layer is separated, and the remaining aqueous layer may be extracted further with the same solvent to maximize recovery. The combined organic phases are then washed with water and brine to remove residual salts and water-soluble impurities before being dried over an anhydrous salt like sodium sulfate.

Column Chromatography: This is a highly effective method for purifying the final product and separating it from isomers and other byproducts. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a non-polar solvent mixed with a more polar one, such as a hexane/ethyl acetate gradient.

Distillation: For liquid nitroanisole compounds, vacuum distillation is a viable purification method after initial washing and drying steps. This separates the product based on its boiling point. nih.govgoogle.com

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to achieve high purity by removing impurities that have different solubility profiles.

Impurity Profiling in Synthetic Batches

The synthesis of this compound is susceptible to the formation of several impurities, primarily arising from side reactions and unreacted starting materials. The specific impurity profile depends heavily on the synthetic route chosen.

The most significant and common impurity is the positional isomer, 2-methyl-4-nitroanisole .

In the route starting from o-toluidine, the nitration step invariably produces a mixture of 2-methyl-6-nitroaniline and its isomer, 2-methyl-4-nitroaniline . researchgate.net If this isomeric mixture is carried through the subsequent steps, the final product will be contaminated with 2-methyl-4-nitroanisole.

In the direct nitration of 2-methylanisole (B146520), the formation of 2-methyl-4-nitroanisole is a major competing reaction. cdnsciencepub.com

Other potential impurities include:

Unreacted Starting Materials: Residual amounts of precursors like 2-methyl-6-nitrophenol or 2-methylanisole may remain if the reaction does not go to completion.

Over-nitrated Products: Under harsh nitration conditions, dinitro or trinitro derivatives of the anisole ring could be formed. cdnsciencepub.com

Byproducts from Side Reactions: In the conversion of 2-methyl-6-nitroaniline to 2-methyl-6-nitrophenol, other unidentified byproducts may form under the harsh high-temperature, basic conditions. Similarly, the methylation step using agents like dimethyl sulfate can have its own set of byproducts.

The identification and quantification of these impurities are essential for quality control and are typically performed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.govimist.ma

Reactivity and Reaction Mechanisms of 2 Methyl 6 Nitroanisole

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of 2-Methyl-6-nitroanisole, the directing effects of the existing substituents—the activating methoxy (B1213986) and methyl groups, and the deactivating nitro group—play a crucial role in determining the regiochemical outcome of further substitutions.

The halogenation of substituted anisoles is a well-studied area of electrophilic aromatic substitution. For anisole (B1667542) derivatives, the methoxy group is a strong activating group and is ortho, para-directing. The methyl group is also activating and ortho, para-directing, though less so than the methoxy group. Conversely, the nitro group is a strong deactivating group and is meta-directing.

In this compound, the positions ortho and para to the strongly activating methoxy group are positions 1 (substituted by the methyl group), 3, and 5. The positions ortho and para to the methyl group are positions 2 (substituted by the methoxy group) and 6 (substituted by the nitro group), and position 4. The position meta to the deactivating nitro group is position 4.

Considering these directing effects, the most likely positions for electrophilic attack are positions 3, 4, and 5. The steric hindrance from the adjacent methyl and nitro groups can also influence the regioselectivity.

For instance, the nitration of 2-chloro-4-methylanisole yields a mixture of products including 2-chloro-4-methyl-6-nitroanisole, demonstrating that substitution can occur at the position ortho to the activating methyl group and meta to the chloro group. cdnsciencepub.comgrafiati.com Similarly, the bromination of 2-bromo-4-methylanisole (B1265754) results in the formation of 2-bromo-4-methyl-6-nitroanisole. cdnsciencepub.com These examples, while not directly involving this compound, provide insight into the expected regiochemical outcomes for similar substitution patterns. The reaction of ethyl benzene (B151609) with bromine, catalyzed by FeBr3, predominantly yields the ortho and para isomers. rutgers.edu

| Substrate | Reagent | Major Product(s) | Reference |

|---|---|---|---|

| 2-Chloro-4-methylanisole | HNO₃/H₂SO₄ | 2-Chloro-4-methyl-6-nitroanisole | cdnsciencepub.comgrafiati.com |

| 2-Bromo-4-methylanisole | HNO₃/H₂SO₄ | 2-Bromo-4-methyl-6-nitroanisole | cdnsciencepub.com |

| Ethyl benzene | Br₂/FeBr₃ | ortho- and para-Bromoethylbenzene | rutgers.edu |

The introduction of a second nitro group onto the this compound ring leads to the formation of dinitroanisole derivatives. The initial nitro group deactivates the ring, making further nitration more difficult and requiring harsher conditions, such as concentrated nitric and sulfuric acids at elevated temperatures. rutgers.edu

The nitration of 4-methyl-2-nitroanisole (B94649) results in the formation of 4-methyl-2,6-dinitroanisole, among other products. cdnsciencepub.com This indicates that nitration can occur at the position ortho to the methyl group and meta to the existing nitro group. Given the directing effects in this compound, further nitration is expected to occur at the positions least deactivated by the existing nitro group and activated by the methoxy and methyl groups. The most probable position for the second nitro group is position 4, which is para to the methyl group and meta to the existing nitro group. This would lead to the formation of 2-Methyl-4,6-dinitroanisole .

The formation of 2,4-dinitroanisole (B92663) can be achieved through the nitration of either p-nitroanisole or o-nitroanisole. wikipedia.org This further supports the principle that an existing nitro group directs subsequent nitration to the meta position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. masterorganicchemistry.com These reactions proceed via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com

This compound, and more extensively studied related compounds like 2,6-dinitroanisole (B1268829), react with amines such as piperidine (B6355638). rsc.org In these reactions, the methoxy group can act as a leaving group, being displaced by the amine nucleophile. Studies on 2,6-dinitroanisole have shown that it reacts with piperidine to yield not only the expected aromatic nucleophilic substitution product (N-(2,6-dinitrophenyl)piperidine) but also 2,6-dinitrophenol (B26339). rsc.org The reaction with piperidine derivatives can lead to the formation of N-substituted nitroanilines. rsc.org

In addition to the typical SNA pathway (addition-elimination), an alternative SN2 pathway can lead to the cleavage of the anisole O-CH₃ bond. This results in the formation of a phenoxide, which upon workup gives the corresponding phenol. For example, the reaction of 2,6-dinitroanisole with piperidine produces a significant amount of 2,6-dinitrophenol via an SN2 mechanism. rsc.org The rate of this SN2 reaction is notably enhanced in 2,6-dinitroanisole compared to its 2,4-dinitro isomer. rsc.org This suggests that the steric crowding around the methoxy group in the 2,6-disubstituted isomer favors the SN2 attack on the methyl group of the anisole.

The rate and selectivity of nucleophilic aromatic substitution reactions are highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, significantly increase the reaction rate by stabilizing the anionic Meisenheimer intermediate. masterorganicchemistry.comnih.gov

In the context of this compound, the nitro group at the ortho position strongly activates the ring for nucleophilic attack. The methyl group, being electron-donating, would be expected to slightly decrease the reactivity compared to a non-methylated analogue. However, steric effects can also play a crucial role.

The nature of the nucleophile also has a significant impact. Stronger nucleophiles lead to faster reaction rates. nih.gov For instance, in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, the rate increases as the substituent on the aniline (B41778) changes from electron-withdrawing to electron-donating. nih.govnih.gov

| Substrate | Reaction Pathway | Relative Rate Comment | Reference |

|---|---|---|---|

| 2,6-Dinitroanisole | SNA (Substitution) | Slower than SN2 cleavage | rsc.org |

| SN2 (Cleavage) | Faster than SNA substitution | rsc.org | |

| 2,4-Dinitroanisole | SNA + SN2 | Overall rate is ~1000 times slower than 2,6-dinitroanisole | rsc.org |

Reduction Reactions of the Nitro Group

The reduction of the nitro group is one of the most significant transformations for this compound, providing a gateway to synthetically valuable amino compounds. This reduction is a stepwise process that can be controlled to yield different intermediates, although the final amine is the most common product.

Formation of Amino Derivatives and Related Intermediates

The conversion of the nitro group (-NO₂) on this compound to an amino group (-NH₂) proceeds through a well-established pathway involving intermediate species. orientjchem.orgacs.org The typical mechanism involves the sequential reduction of the nitro group first to a nitroso group (-NO) and then to a hydroxylamine (B1172632) group (-NHOH). orientjchem.orgacs.org This hydroxylamine intermediate, specifically N-(2-methoxy-6-methylphenyl)hydroxylamine, is then further reduced to the final product, 2-amino-6-methylanisole (also known as 2-methoxy-6-methylaniline). chemimpex.comhpc-standards.com

This transformation can be achieved using several methods:

Catalytic Hydrogenation : This is a common and efficient method for reducing nitroarenes. acs.orgmasterorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently employed. acs.orgmasterorganicchemistry.com Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst (e.g., iron-based), is also an effective approach. organic-chemistry.org

Metal-Acid Reductions : The use of easily oxidized metals in an acidic medium is a classic method for nitro group reduction. masterorganicchemistry.com Common systems include iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Under these conditions, the nitro group is typically reduced completely to the amine.

The choice of reducing agent and reaction conditions can sometimes allow for the isolation of intermediates. For instance, the reduction of the related o-nitrotoluene using a Zn/H₂O/CO₂ system has been shown to selectively produce N-(2-methylphenyl)hydroxylamine. researchgate.net

Oxidation Pathways of the Methoxy and Methyl Groups

The oxidation of this compound is less common than the reduction of its nitro group. The reactivity of the methoxy and methyl groups towards oxidation is influenced by the electronic nature of the aromatic ring.

The methyl group of this compound can undergo oxidation. The presence of the electron-withdrawing nitro group activates the benzylic position of the methyl group, making it susceptible to attack by strong oxidizing agents. researchgate.net Studies on related nitrotoluenes have shown that the methyl group can be oxidized to a carboxylic acid, forming 2-methoxy-3-nitrobenzoic acid. nih.govportlandpress.com This oxidation may proceed through a nitrobenzaldehyde intermediate. researchgate.net Reagents like potassium permanganate (B83412) (KMnO₄) have been used for the oxidation of the methyl group in substituted toluenes. researchgate.net

In contrast, the methoxy group (-OCH₃) is generally resistant to direct oxidation under typical conditions. ias.ac.in Studies on the oxidation of various substituted anisoles have shown that the reaction often occurs at the electron-rich ortho and para positions of the aromatic ring rather than on the methoxy group itself. ias.ac.in However, under specific conditions such as anodic oxidation in methanol, side-chain oxidation of methyl-substituted anisoles can occur, leading to the formation of products like benzyl (B1604629) ethers. rsc.org For this compound, this would suggest that direct oxidation of the methoxy group is not a primary reaction pathway.

Rearrangement Reactions and Isomerization Processes

This compound and related structures can participate in several types of rearrangement and isomerization reactions, often triggered by acid catalysis or photochemical energy.

Acid-Catalyzed Rearrangement : Research on substituted o-nitrophenols has demonstrated that in the presence of a strong acid, such as trifluoromethanesulphonic acid, the nitro group can migrate to the opposite ortho position. researchgate.net A study on the closely related 3-methyl-2-nitroanisole (B1294308) confirmed that this regioselective rearrangement also occurs with anisole derivatives, although it can be accompanied by demethylation of the ether. researchgate.net This suggests that under strong acidic conditions, this compound could potentially isomerize to 2-Methyl-4-nitroanisole (B18480).

Photochemical Rearrangement : Nitroanisole derivatives are known to undergo photochemical nucleophilic substitution. oup.com For o-nitroanisole, irradiation in the presence of a nucleophile like the hydroxide (B78521) ion can lead to the replacement of either the nitro group (forming 2-methoxyphenol) or the methoxy group (forming 2-nitrophenol). oup.com The presence of the methyl group in this compound would be expected to exert a steric influence on the reaction's regioselectivity. oup.com Furthermore, a photochemical nitro-nitrite rearrangement, where the -NO₂ group isomerizes to a nitrite (B80452) group (-ONO), is a known process for some nitroaromatic compounds. researchgate.net

Rearrangements During Other Reactions : Complex rearrangements can occur as side reactions during other transformations. For example, the nitration of substituted methylanisoles can proceed via dienone intermediates which may subsequently rearrange. grafiati.com

Structure Activity Relationship Sar Studies and Derivatization of 2 Methyl 6 Nitroanisole

Synthesis and Biological Evaluation of Analogues and Derivatives

The synthesis of various analogues and derivatives of 2-methyl-6-nitroanisole is crucial for understanding how structural changes impact its reactivity and potential biological activities. These synthetic efforts focus on introducing different functional groups at various positions on the benzene (B151609) ring.

The introduction of halogen atoms onto the nitroanisole scaffold is a common strategy to modulate electronic and lipophilic properties. The synthesis of compounds like 4-Bromo-2-methyl-6-nitroanisole can be achieved through electrophilic aromatic substitution reactions. For example, the nitration of 2-bromo-4-methylanisole (B1265754) is a known route to produce 2-bromo-4-methyl-6-nitroanisole. researchgate.netcdnsciencepub.com This reaction typically involves treating the starting anisole (B1667542) with nitric acid in a suitable solvent system. researchgate.net

Similarly, the nitration of 2-chloro-4-methylanisole in acetic anhydride (B1165640) yields a mixture of products including 2-chloro-4-methyl-6-nitroanisole. researchgate.netcdnsciencepub.com The synthesis of halogenated nitroanisole derivatives often requires careful control of reaction conditions to achieve the desired regioselectivity and yield. cdnsciencepub.comcymitquimica.com

Table 1: Synthesis of Halogenated Nitroanisole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Bromo-4-methylanisole | Nitric Acid | 2-Bromo-4-methyl-6-nitroanisole | researchgate.netcdnsciencepub.com |

| 2-Chloro-4-methylanisole | Nitric Acid / Acetic Anhydride | 2-Chloro-4-methyl-6-nitroanisole | researchgate.netcdnsciencepub.com |

Altering the positions of the alkyl and nitro groups on the anisole ring allows for a detailed investigation of isomeric effects on the compound's properties. The synthesis of these derivatives often involves multi-step sequences starting from appropriately substituted phenols or anilines. For instance, 2-methyl-5-nitroanisole (B83165) has been synthesized and utilized as an intermediate for further chemical modifications. biosynth.comsigmaaldrich.com

The nitration of substituted toluenes and subsequent functional group manipulations are common strategies. For example, the nitration of toluene (B28343) can lead to isomers like 3-nitrotoluene, which can then be subjected to amination or other transformations. The synthesis of dinitro derivatives, such as 2,4-dinitroanisole (B92663), can be achieved by the methylation of the corresponding dinitrophenol or through the direct nitration of anisole, although the latter may require strict temperature control to manage isomer distribution. prepchem.comimemg.org The synthesis of complex derivatives like 6-tert-Butyl-3-methyl-2,4-dinitroanisole, also known as Musk ambrette, highlights the versatility of synthetic routes starting from substituted anisoles. nih.govchemicalbook.com

Table 2: Examples of this compound Isomers and Related Derivatives

| Compound Name | CAS Number | Key Synthetic Precursor | Reference |

|---|---|---|---|

| 2-Methyl-5-nitroanisole | 13120-77-9 | 2-Methylphenol | biosynth.comsigmaaldrich.com |

| 4-Methyl-2-nitroanisole (B94649) | - | 4-Methyl-2-nitrophenol | researchgate.net |

| 2,4-Dinitroanisole | 119-27-7 | 2,4-Dinitrophenol or Anisole | prepchem.comimemg.org |

| 6-tert-Butyl-3-methyl-2,4-dinitroanisole | 83-66-9 | 2-tert-butyl-5-methylanisole | nih.govchemicalbook.com |

The nitro and methoxy (B1213986) groups of this compound are amenable to chemical transformations, leading to the formation of amino and hydroxyl derivatives. The reduction of the nitro group to an amino group is a common transformation, yielding 2-methyl-6-aminoanisole (o-methyl-m-anisidine). This can be achieved using various reducing agents, such as catalytic hydrogenation.

Conversely, the methoxy group can be cleaved to form a hydroxyl group, a process known as demethylation. This reaction converts the anisole derivative into the corresponding phenol. For instance, the demethylation of nitroanisoles can be accomplished using reagents like boron tribromide. biosynth.commdma.ch The resulting 2-methyl-6-nitrophenol (B87177) can then be further modified, for example, by reducing the nitro group to create 2-amino-6-methylphenol. The synthesis of such derivatives is often part of a broader strategy to create compounds with specific biological or chemical properties. google.com

Table 3: Synthetic Transformations of this compound

| Starting Material | Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| This compound | Nitro Reduction | 2-Methyl-6-aminoanisole | Catalytic Hydrogenation (e.g., Pd/C) | |

| This compound | Demethylation | 2-Methyl-6-nitrophenol | Boron Tribromide (BBr₃) | mdma.ch |

| 2-Methyl-6-nitrophenol | Nitro Reduction | 2-Amino-6-methylphenol | Catalytic Hydrogenation | google.com |

Steric and Electronic Effects of Substituents on Reactivity and Biological Activity

The arrangement of substituents on the anisole ring profoundly influences the molecule's electronic properties and reactivity through steric and electronic effects. These effects, particularly steric enhancement and inhibition of resonance, are critical in understanding the behavior of this compound and its derivatives. masterorganicchemistry.com

In some substituted anisoles, the presence of a single ortho substituent can surprisingly enhance the resonance interaction between the methoxy group and the benzene ring. oup.comresearchgate.net This phenomenon, known as steric enhancement of resonance, occurs because the ortho group restricts the free rotation of the methoxy group, favoring a conformation where it is coplanar with the aromatic ring. researchgate.net This coplanarity maximizes the overlap between the oxygen's lone pair p-orbital and the ring's π-system, thereby increasing the electron-donating effect of the methoxy group. Evidence for this effect has been observed in studies of 2-substituted-4-nitroanisoles, where the presence of the ortho substituent leads to a greater mesomeric effect than in the unsubstituted 4-nitroanisole (B1192098). researchgate.net

When two substituents are present in the positions ortho to the methoxy group, as is the case in this compound, a different steric effect dominates. The two bulky ortho groups (methyl and nitro) force the methoxy group to rotate out of the plane of the benzene ring. oup.com This twisting disrupts the π-orbital overlap, significantly reducing the resonance interaction between the methoxy group's oxygen and the aromatic ring. cdnsciencepub.com This effect is termed steric inhibition of resonance. blogspot.com

Computational studies and NMR spectroscopy have provided evidence for this phenomenon in 2,6-disubstituted anisoles. oup.comcdnsciencepub.com For example, in 2,6-disubstituted-4-nitroanisoles, the methoxy group is calculated to be nearly perpendicular to the benzene ring, which minimizes its electron-donating resonance effect. oup.com This steric inhibition of resonance has significant consequences for the molecule's reactivity, such as altering the electron density at various positions on the ring and influencing its susceptibility to electrophilic or nucleophilic attack. masterorganicchemistry.comresearchgate.net

Conformational Analysis of this compound Derivatives

The three-dimensional arrangement of atoms, or conformation, of this compound and its derivatives is significantly influenced by the steric and electronic interactions between the substituents on the benzene ring. The presence of two substituents ortho to the methoxy group, as in this compound, creates considerable steric strain. This strain is a primary determinant of the molecule's preferred spatial orientation.

Research utilizing multinuclear magnetic resonance (NMR) spectroscopy and semiempirical molecular orbital calculations (AM1) has provided significant insights into the conformational preferences of substituted anisoles. oup.com In anisole and mono-substituted anisoles, the methoxy group tends to be coplanar with the benzene ring. This coplanarity allows for maximum resonance interaction, where the lone pair electrons on the oxygen atom delocalize into the aromatic π-system. oup.com

However, in 2,6-disubstituted anisoles like this compound, the steric hindrance between the bulky ortho substituents (methyl and nitro groups) and the methoxy group forces the methoxy group to rotate out of the plane of the benzene ring. oup.com Molecular orbital calculations suggest that in 2,6-disubstituted-4-nitroanisoles, the methoxy group adopts a conformation that is perpendicular to the benzene ring. oup.com This rotation leads to a steric inhibition of resonance, as the p-orbital of the methoxy oxygen can no longer effectively overlap with the π-system of the ring. oup.com This conformational arrangement significantly impacts the electronic properties and, consequently, the reactivity of the molecule.

Table 1: Conformational Effects of Ortho-Substitution in Anisole Derivatives Data derived from spectroscopic and computational studies. oup.com

| Compound | Ortho-Substituents | Methoxy Group Orientation | Resonance Interaction |

| Anisole | None | Coplanar with benzene ring | Maximized |

| 4-Nitroanisole | None | Coplanar with benzene ring | Maximized |

| 2-Methyl-4-nitroanisole (B18480) | One (Methyl) | Largely coplanar (O-methyl anti to substituent) | Enhanced |

| 2,6-Dimethyl-4-nitroanisole | Two (Methyl, Methyl) | Perpendicular to benzene ring | Inhibited |

| 2,6-Dichloro-4-nitroanisole | Two (Chloro, Chloro) | Perpendicular to benzene ring | Inhibited |

Elucidation of Structure-Function Relationships in Chemical and Biological Contexts

Structure-function relationships describe how the specific arrangement of atoms and functional groups in a molecule like this compound dictates its activity in both chemical reactions and biological systems.

In Chemical Contexts:

The reactivity of this compound derivatives is directly governed by the interplay of steric hindrance and the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The methyl and methoxy groups are electron-donating. The ultimate reactivity depends on the precise positioning of these groups.

Studies on the photochemical nucleophilic substitution of methyl-substituted nitroanisoles demonstrate a clear structure-reactivity relationship. oup.com The position of the methyl group relative to the nitro and methoxy groups can either promote or hinder the reaction. For instance, in photochemical reactions with hydroxide (B78521) ions, a methyl group ortho to the nitro group tends to retard the replacement of an adjacent methoxy group. oup.com In contrast, a methyl group meta to the nitro group can enhance the replacement of the methoxy group. oup.com These outcomes are attributed to the methyl group's influence on the stability and reactivity of the molecule's excited states. oup.com Similarly, during nitration reactions of substituted anisoles, the existing substituents guide the position of the incoming nitro group, leading to the formation of specific isomers and secondary products. cdnsciencepub.com

Table 2: Structure-Reactivity Relationships in Methyl-Substituted Nitroanisoles Observations from photochemical nucleophilic substitution reactions. oup.com

| Compound | Methyl Group Position | Effect on Methoxy Group Replacement |

| 2-Methyl-4-nitroanisole | Ortho to Nitro Group | Retarded |

| 3-Methyl-4-nitroanisole | Meta to Nitro Group | Enhanced |

| 4-Methyl-2-nitroanisole | Ortho to Methoxy Group | Retarded |

In Biological Contexts:

The concept of a structure-activity relationship (SAR) is fundamental to understanding the biological effects of this compound derivatives. SAR studies have shown that the biological activity of nitroaromatic compounds is highly dependent on the number and location of the nitro groups. nih.gov

For related nitroheterocyclic compounds, the position of the nitro group is a critical determinant of mutagenic activity. nih.gov Nitro groups at specific positions on the aromatic ring can result in significant mutagenic effects, while substitution at other positions may render the compound weak or inactive. nih.gov Furthermore, the addition of other substituents, such as a methyl group, can modulate this activity. Methylation of a ring nitrogen in some nitroheterocyclic compounds has been shown to dramatically increase mutagenic potential. nih.gov In other contexts, such as in the development of herbicides, specific methyl substitutions on the aniline (B41778) ring of related compounds can determine whether the resulting herbicidal activity is dependent on light. kyoto-u.ac.jp

The functional groups of nitroanisole derivatives also make them targets for metabolic enzymes. For example, certain bacteria can degrade 4-nitroanisole using a cytochrome P450 enzyme system that initiates the process through O-demethylation, converting it to 4-nitrophenol. researchgate.net The efficiency of such biological transformations is inherently linked to the specific structure of the nitroanisole derivative, which determines its ability to bind to the enzyme's active site. The metabolic reduction of the nitro group to an amino group is another common biological transformation pathway for these compounds. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Nitroanisole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of various chemical compounds. For 2-Methyl-6-nitroanisole, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in elucidating its structural, vibrational, and electronic characteristics. earthlinepublishers.comresearchgate.netelixirpublishers.com

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule. The optimization of the molecular structure of this compound and its isomers has been achieved through methods like the semi-empirical PM3, followed by Hartree-Fock and ultimately DFT calculations. earthlinepublishers.com These computations aim to find the geometry with the lowest energy, which corresponds to the most stable conformation of the molecule. niscpr.res.in

The process involves starting with an initial guess for the molecular geometry and iteratively adjusting the atomic positions to minimize the total energy of the system. niscpr.res.in For instance, studies on related nitroanisole compounds have utilized DFT with the B3LYP functional and a 6-311+G(d,p) basis set to obtain optimized geometries. elixirpublishers.com The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's structure. For example, in many nitroaromatic compounds, the nitro groups may not be perfectly coplanar with the benzene (B151609) ring, a detail that geometry optimization can accurately predict. earthlinepublishers.com

Table 1: Selected Optimized Geometrical Parameters for a Related Nitroanisole Derivative (4-Fluoro-2-Nitroanisole)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C1-O(CH3) | 1.35 |

| C2-N | 1.47 |

| N-O1 | 1.22 |

| N-O2 | 1.22 |

| ∠C1-C2-C3 | 120.5 |

| ∠C1-O-CH3 | 117.8 |

| ∠C2-N-O1 | 117.5 |

| ∠O1-N-O2 | 125.0 |

Data derived from studies on similar nitroanisole compounds. elixirpublishers.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. researchgate.netniscpr.res.in DFT calculations are used to compute the harmonic vibrational frequencies, which can then be compared with experimental spectra. researchgate.net This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. niscpr.res.in

For example, in the study of 2-bromomethyl-4-nitroanisole, the calculated vibrational frequencies using the B3LYP/6-31+G(d,p) method showed good agreement with the experimental FTIR and FT-Raman data. researchgate.net The total energy distribution (TED) analysis is often employed to provide a quantitative description of the contribution of each internal coordinate to a particular vibrational mode, thus ensuring a more accurate assignment. niscpr.res.in Similar methodologies have been applied to various nitroaromatic compounds to interpret their vibrational spectra. elixirpublishers.comelixirpublishers.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. numberanalytics.comresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nanoient.org DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. innovareacademics.inresearchgate.net For many nitroaromatic compounds, the HOMO is typically localized over the benzene ring and the electron-donating groups, while the LUMO is often centered on the electron-withdrawing nitro group. preprints.org This distribution of frontier orbitals plays a significant role in charge transfer interactions within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Isomers of Trinitroanisole

| Isomer | εHOMO (kJ/mol) | εLUMO (kJ/mol) | Δε (kJ/mol) |

| I | -784.33 | -342.96 | 441.37 |

| II | -793.26 | -370.34 | 422.92 |

| III | -844.84 | -374.69 | 470.15 |

| IV | -825.53 | -394.19 | 431.34 |

| V | -774.73 | -359.49 | 415.24 |

| VI | -784.77 | -381.84 | 402.93 |

This table presents data for isomers of trinitroanisole, a related compound, to illustrate the application of FMO analysis. earthlinepublishers.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nanoient.orginnovareacademics.in The MEP surface displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively. rsc.org

In nitroaromatic compounds, the negative potential is typically localized around the electronegative oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack. earthlinepublishers.comresearchgate.net Conversely, the regions of positive potential are often found around the hydrogen atoms of the benzene ring and the methyl group. earthlinepublishers.com DFT calculations, often at the B3LYP/6-311++G(d,p) level, are used to generate these MEP maps, which provide insights into intermolecular interactions and chemical reactivity. innovareacademics.inrsc.org

Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of a molecule's reactivity and stability. researchgate.netdergipark.org.tr Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO). researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (IP - EA) / 2). A higher value indicates greater stability. researchgate.netdergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. researchgate.netdergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2). dergipark.org.tr

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons. researchgate.netdergipark.org.tr

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = μ² / 2η). researchgate.netdergipark.org.tr

These descriptors are calculated using the HOMO and LUMO energies obtained from DFT calculations and are valuable for comparing the reactivity of different molecules. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Related Compound

| Descriptor | Value |

| Ionization Potential (IP) | 6.40 eV |

| Electron Affinity (EA) | 2.59 eV |

| Chemical Hardness (η) | 1.91 eV |

| Chemical Softness (S) | 0.52 eV⁻¹ |

| Electronegativity (χ) | 4.49 eV |

| Chemical Potential (μ) | -4.49 eV |

| Electrophilicity Index (ω) | 5.28 eV |

Data derived from a study on a related nitroaromatic compound to illustrate the concept. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents. psu.eduacs.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and intermolecular interactions. psu.edu For a compound like this compound, MD simulations could be used to study its behavior in different solvent environments, providing information about solvation processes and the stability of different conformers in solution. acs.org For instance, simulations can reveal how the molecule partitions between different phases, such as water and air. acs.org The force fields used in these simulations, such as OPLS-AA, are often parameterized using data from quantum mechanical calculations, including DFT. psu.edu

Investigation of Intermolecular Interactions and Packing Effects

Computational studies of this compound and related nitroaromatic compounds provide significant insights into their intermolecular interactions and crystal packing. The arrangement of molecules in the solid state is governed by a delicate balance of forces, including dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds.

In studies of similar molecules like ortho-nitroanisole, X-ray diffraction has been used to analyze the mutual disposition of molecules in the liquid state. These investigations have revealed that molecules tend to arrange with their benzene rings in parallel planes. researchgate.net This parallel arrangement can lead to an antiparallel alignment of dipole moments to minimize electrostatic repulsion. researchgate.net For a 10% solution of o-nitroanisole in 1,4-dimethylbenzene, the primary intermolecular distance was found to be 7.51 Å. researchgate.net

The presence of substituents on the aromatic ring significantly influences these interactions. For instance, the methyl group in this compound can introduce steric hindrance, which may disrupt the close packing of molecules. This hindrance can increase the distance between neighboring dipoles, thereby weakening the intermolecular forces compared to less substituted analogs. psu.edu Conversely, the nitro group, being strongly electron-withdrawing, and the methoxy (B1213986) group, an electron-donating group, create a significant molecular dipole, which plays a crucial role in the intermolecular attractions.

Exploration of Dynamic Behavior and Conformations

The dynamic behavior of this compound is characterized by the rotational flexibility of its substituent groups, namely the methoxy and nitro groups. Computational methods, particularly quantum chemical calculations, are instrumental in exploring the conformational landscape of the molecule and the energy barriers associated with these internal rotations.

The rotation of the methoxy group relative to the benzene ring and the rotation of the nitro group each have distinct energy profiles. The presence of the adjacent methyl group creates steric hindrance that significantly influences the preferred orientations of both the methoxy and nitro groups. This steric clash can lead to a non-planar arrangement of these groups with respect to the aromatic ring to minimize repulsive forces.

Computational potential energy scans can map out the energy changes associated with the torsion of these groups. For a related molecule, γ-valerolactone, which has a methyl group, a notable torsional barrier was found, indicating that free rotation is hindered. psu.edu Similar effects are expected in this compound, where the interactions between the ortho-substituted methyl, methoxy, and nitro groups will define the conformational minima and the transition states connecting them.

Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy can provide experimental validation for computationally predicted conformations. For instance, an observed NOE between the protons of the methyl and methoxy groups would confirm their spatial proximity, a feature that can be correlated with specific rotational conformations.

Quantum Chemical Calculations of Energetic Properties

Quantum chemical calculations are a powerful tool for investigating the energetic properties of molecules like this compound, which contains an explosophoric nitro group. These methods can provide valuable data on the stability and potential energy release of such compounds. rsc.org

High-level computational methods, including those based on Density Functional Theory (DFT) and more advanced ab initio techniques like coupled-cluster theory (e.g., DLPNO-CCSD(T)), are used to calculate key thermochemical parameters. rsc.orgnih.gov One of the most important properties for energetic materials is the gas-phase enthalpy of formation, which can be determined with high accuracy using methods like W2-F12 or W1-F12 in conjunction with the atomization energy approach. rsc.org

For many nitroaromatic and benzofuroxan-based energetic compounds, the gas-phase enthalpies of formation can be calculated using isodesmic reactions. nih.gov This approach involves a hypothetical reaction where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations. nih.gov The enthalpy of reaction is obtained by combining the DFT energy difference with the known experimental enthalpies of formation of the other molecules in the reaction. nih.gov

The results of these calculations are crucial for assessing the performance and safety of energetic materials. For instance, the calculated heat of formation provides a measure of the energy content of the molecule.

Bond Dissociation Energies and Trigger Bonds in Related Energetic Materials

In the study of energetic materials, the bond dissociation energy (BDE) is a critical parameter for understanding thermal stability and sensitivity to initiation. nih.govresearchgate.net The "trigger bond" is the weakest bond in the molecule, and its cleavage is often the initial step in the decomposition process. researchgate.net For nitroaromatic compounds, the C-NO₂ bond is typically considered a primary trigger linkage. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are commonly used to calculate BDEs. nih.govresearchgate.net For instance, studies on nitroamine and polynitro benzoate (B1203000) molecules have shown that the C-NO₂ bond is generally weaker than the N-NO₂ bond. nih.gov A nearly linear correlation has been observed between impact sensitivity and the ratio of the weakest C-NO₂ BDE to the total molecular energy. nih.gov

The BDE values can be influenced by the molecular structure and the presence of other functional groups. For example, in a comparative study of trinitroanisole (TNAN) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), the introduction of fluorine atoms was found to decrease the thermal stability and shift the trigger bond from the ortho-nitro group to the para-nitro group. researchgate.net

The table below presents typical bond dissociation energies for bonds relevant to energetic materials. It is important to note that these are average values, and the actual BDE in a specific molecule like this compound can be influenced by its unique electronic and steric environment. wikipedia.org

| Bond | Bond Dissociation Energy (kJ/mol) at 298 K |

| H₃C−CH₃ | 368 ucsb.edu |

| C₆H₅−CH₃ | 389 ucsb.edu |

| C−C | 607 ucsb.edu |

| C−H in ethane (B1197151) (CH₃CH₂−H) | 423.0 ± 1.7 wikipedia.org |

| O−H in water (HO−H) | 497.1 wikipedia.org |

| H−H | 435.780 wikipedia.org |

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms of organic compounds, including the decomposition of energetic materials like this compound. By mapping the potential energy surface (PES), researchers can identify the most likely reaction pathways, the structures of transient intermediates, and the high-energy transition states that connect them. numberanalytics.com

Understanding transition states is crucial as they represent the energy barrier that must be overcome for a reaction to proceed. numberanalytics.com The stability of a transition state directly impacts the reaction rate. numberanalytics.com Factors influencing transition state stability include steric effects, electronic effects (such as charge distribution and orbital overlap), and solvent effects. numberanalytics.com

For nucleophilic aromatic substitution (SNAr) reactions, which are relevant for substituted nitroaromatics, computational models can predict regioselectivity by calculating the relative stabilities of the isomeric σ-complex (Meisenheimer complex) intermediates. researchgate.net DFT calculations have been shown to provide quantitative predictions for these reactions. researchgate.net In some cases, where intermediates are not located, a concerted reaction mechanism may be suggested. researchgate.net

In the context of thermal decomposition, computational studies can model the initial bond-breaking events and subsequent reactions. For example, after the initial cleavage of a C-NO₂ or O-CH₃ bond in this compound, a cascade of further reactions, including ring-opening and the formation of various gaseous products, can be predicted. researchgate.net These theoretical predictions can be validated against experimental data from techniques like T-jump/Py-GC-MS, which can identify the initial decomposition products. researchgate.net

Solvent Effects on Molecular Properties and Reactivity using Computational Models

The surrounding solvent can significantly alter the properties and chemical reactivity of a solute molecule like this compound. nih.gov Computational models are essential for understanding and quantifying these solvent effects. arxiv.org These models range from implicit continuum models to explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.govrsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's structure, stability, and spectral properties. nih.gov

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. frontiersin.org This is particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.govfrontiersin.org Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a hybrid approach where the solute is treated with high-level quantum mechanics and the surrounding solvent molecules are treated with computationally less expensive molecular mechanics. nih.govrsc.org

Studies have shown that the presence of a solvent can dramatically change reaction outcomes. For instance, the Claisen rearrangement of allyl-p-tolyl ether is accelerated by a factor of 300 in water compared to the gas phase, a phenomenon attributed to the stabilization of the transition state by hydrogen bonding with water molecules. nih.gov For reactions involving nitroanisole derivatives, the solvent can influence reaction mechanisms. For example, in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, changing the composition of a MeOH-Me₂SO solvent mixture was found to shift the mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway. nih.gov

Machine learning techniques are also emerging as powerful tools to model solvent effects, offering the potential for fast and accurate simulations of complex chemical systems in solution. arxiv.orgrsc.org

Biological Interactions and Toxicological Mechanisms of 2 Methyl 6 Nitroanisole

In Vitro and In Vivo Biological Activity Studies

While comprehensive in vitro and in vivo studies specifically targeting 2-Methyl-6-nitroanisole are not extensively documented, research on analogous compounds provides insight into its potential biological activities. For instance, studies on related nitro-substituted anisoles suggest a potential for antimicrobial activity and interaction with crucial metabolic enzymes.

Nitroaromatic compounds are recognized for their broad-spectrum antimicrobial properties against various microorganisms, including anaerobic bacteria and parasites. inchem.orgebi.ac.uk The antimicrobial action is not from the compound itself but from its activated forms. This activation is a critical step for their efficacy.

The general mechanism involves the enzymatic reduction of the nitro (-NO₂) group within the microbial cell. researchgate.net This process is catalyzed by nitroreductase enzymes present in the microorganisms. inchem.org The reduction generates highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. ebi.ac.ukresearchgate.net These reactive molecules can then covalently bind to and damage critical cellular components, including DNA and proteins, leading to nuclear damage, disruption of cellular functions, and ultimately, cell death. ebi.ac.uk

The effectiveness of these compounds is linked to the redox potential of the nitro group and the presence of specific nitroreductases in the target organisms. inchem.org This mechanism is the basis for the therapeutic use of several nitroaromatic drugs in treating infections caused by organisms like Helicobacter pylori and Mycobacterium tuberculosis. inchem.org

The biological activity of nitroaromatic compounds stems from their interaction with key biomolecules and cellular pathways. The primary interaction is the damage inflicted upon microbial DNA by the reactive intermediates formed during the reduction of the nitro group. ebi.ac.uk

For the closely related compound 2-nitroanisole (B33030), studies have shown that its metabolite, N-(2-methoxyphenyl)hydroxylamine, can form adducts with deoxyguanosine in DNA. ebi.ac.uksigmaaldrich.com This interaction is considered a key step in the genotoxic and carcinogenic mechanisms of these pollutants. ebi.ac.uksigmaaldrich.com While direct evidence for this compound is scarce, it is plausible that it could follow a similar pathway of activation to reactive species that interact with nucleic acids and proteins. Furthermore, studies on compounds structurally similar to this compound have demonstrated an ability to inhibit cytochrome P450 enzymes, which are vital for the metabolism of various substances in the body.

Metabolism and Biotransformation Pathways

The metabolism of this compound has not been specifically detailed in the available literature. However, extensive research on its parent compound, 2-nitroanisole, offers a well-established model for the likely biotransformation pathways of nitroanisole derivatives in mammals. These pathways involve oxidation, reduction, and conjugation.

The liver is the primary site for the metabolism of many foreign compounds, facilitated by enzymes located in the hepatic microsomes, particularly the cytochrome P450 (CYP) superfamily. washington.edu For 2-nitroanisole, O-demethylation is a major detoxification pathway, converting it to 2-nitrophenol (B165410). ebi.ac.ukfavv-afsca.be This reaction is catalyzed by specific CYP enzymes. In both humans and rats, CYP2E1 has been identified as a key enzyme responsible for this O-demethylation. ebi.ac.ukfavv-afsca.be Studies have also implicated CYP1A1 and CYP2B6 in the oxidation of 2-nitroanisole. nih.gov

The resulting 2-nitrophenol can be further oxidized to dihydroxynitrobenzene metabolites, also a detoxification process. favv-afsca.be Given the structural similarity, it is probable that this compound is also a substrate for hepatic CYP enzymes, likely undergoing similar oxidative transformations.

A critical biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group, which is considered an activation pathway leading to toxicity and carcinogenicity. favv-afsca.be In the case of 2-nitroanisole, it is reduced to the reactive metabolite N-(2-methoxyphenyl)hydroxylamine. ebi.ac.ukfavv-afsca.be This metabolite is highly reactive and considered the proximate carcinogen responsible for the compound's genotoxicity. ebi.ac.uksigmaaldrich.com

This reduction can be catalyzed by cytosolic enzymes, such as xanthine (B1682287) oxidase, in both rats and humans. favv-afsca.beresearchgate.net The resulting N-(2-methoxyphenyl)hydroxylamine can spontaneously decompose to form ions that readily bind to DNA, leading to the formation of DNA adducts. favv-afsca.be The formation of such reactive intermediates is a common feature of the toxicology of nitroaromatic compounds. researchgate.net

Table 1: Key Enzymes and Metabolites in the Biotransformation of 2-Nitroanisole

| Pathway | Enzyme(s) Involved | Metabolite(s) Formed | Effect | Reference |

|---|---|---|---|---|

| O-Demethylation | Cytochrome P450 (CYP2E1, CYP1A1) | 2-Nitrophenol | Detoxification | ebi.ac.ukfavv-afsca.benih.gov |

| Nitroreduction | Xanthine Oxidase (cytosolic) | N-(2-methoxyphenyl)hydroxylamine | Activation (Genotoxicity) | favv-afsca.beresearchgate.net |

This table details the metabolism of 2-nitroanisole, a close structural analog of this compound.

Following the initial oxidative metabolism (Phase I), the resulting metabolites are typically made more water-soluble through conjugation (Phase II) reactions to facilitate their excretion from the body. researchgate.net For 2-nitroanisole, the primary metabolite, 2-nitrophenol, undergoes extensive conjugation with sulfate (B86663) and glucuronic acid. inchem.orgfavv-afsca.be

In studies with rats, the major urinary metabolites after administration of 2-nitroanisole were 2-nitrophenyl sulfate and 2-nitrophenyl glucuronide. inchem.org These conjugation reactions render the metabolites more hydrophilic, allowing for their rapid elimination, primarily through the urine. inchem.orgfavv-afsca.be This represents the final step in the detoxification and clearance of the compound from the body.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitroanisole |

| o-Anisidine (B45086) |

| 2-Nitrophenol |

| N-(2-methoxyphenyl)hydroxylamine |

| 2-Nitrophenyl sulfate |

| 2-Nitrophenyl glucuronide |

Detoxification Mechanisms and Their Regulation

The metabolism of this compound, a process critical to its detoxification, is primarily managed by cytochrome P450 (P450) enzymes. acs.org In human liver microsomes, P450 2E1 is the principal enzyme responsible for the oxidative detoxification of this compound. acs.org The main metabolic pathway involves O-demethylation to form 2-nitrophenol, which is subsequently conjugated with sulfate and glucuronic acid for elimination. inchem.orgiarc.fr This process is considered a detoxification step as it converts the compound into more water-soluble forms that can be readily excreted. acs.orginchem.org

Studies using hepatic microsomes from various species, including humans, rats, and rabbits, have demonstrated a consistent pattern of metabolite formation, suggesting that the rat is a suitable animal model for studying the metabolic fate of 2-nitroanisole in humans. acs.orgebi.ac.uk The primary metabolites produced are 2-nitrophenol and its further oxidized derivatives, 2,6-dihydroxynitrobenzene and 2,5-dihydroxynitrobenzene. favv-afsca.be Notably, nitroreductive metabolism leading to the formation of o-anisidine was not observed in these microsomal studies, indicating that oxidative pathways are the predominant route for detoxification in the liver. acs.org

Genotoxicity and Mutagenicity Assessments

This compound has been evaluated in a variety of assays to determine its potential to cause genetic damage.

Induction of Gene Mutations in Prokaryotic Systems (e.g., Salmonella typhimurium)